Isonicotinic anhydride
Overview
Description
Isonicotinic anhydride is an organic compound with the molecular formula C12H8N2O3. It is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is primarily used as a reagent in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Isonicotinic anhydride, also known as Isoniazid, primarily targets organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . It also inhibits the formation of the mycobacterial cell wall .
Biochemical Pathways
The biochemical pathways affected by Isoniazid involve the inhibition of mycolic acid biosynthesis . This results in the disruption of the mycobacterial cell wall, leading to the death of the bacteria .
Pharmacokinetics
Isoniazid is metabolized by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins . It selectively induces the expression of CYP2E1 . It also reversibly inhibits CYP2C19 and CYP3A4 activities, and mechanistically inactivates CYP1A2, CYP2A6, CYP2C19, and CYP3A4 at clinically relevant concentrations .
Result of Action
The result of Isoniazid’s action is the death of the targeted mycobacteria. It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . This makes it an effective treatment for all forms of tuberculosis in which organisms are susceptible .
Biochemical Analysis
Biochemical Properties
Isonicotinic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of various heterocyclic compounds. It interacts with enzymes such as cytochrome P450 and N-acetyltransferase, which are involved in its metabolism. The compound also interacts with proteins and other biomolecules, forming covalent bonds that can inhibit or activate specific biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in the pentose phosphate pathway, leading to changes in reactive oxygen species (ROS) production and subsequent effects on cell function . Additionally, this compound can impact the expression of genes related to inflammation and immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can form covalent adducts with NAD cofactors, inhibiting enzymes such as enoyl reductase from Mycobacterium tuberculosis . This inhibition disrupts the biosynthesis of mycolic acids, essential components of the bacterial cell wall, leading to the bactericidal effects of the compound . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antibacterial activity against Mycobacterium tuberculosis . At high doses, this compound can cause toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its acetylation by N-acetyltransferase to form N-acetylthis compound . This metabolite can further undergo biotransformation to isonicotinic acid and monoacetylhydrazine, which are associated with hepatotoxicity . The compound’s metabolism also involves interactions with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into the mitochondria, where it exerts its effects on mitochondrial enzymes and metabolic pathways .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the cytoplasm, mitochondria, and nucleus, where it interacts with various biomolecules to modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonicotinic anhydride can be synthesized through the dehydration of isonicotinic acid. The reaction typically involves heating isonicotinic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions usually require elevated temperatures to facilitate the removal of water and the formation of the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where isonicotinic acid is reacted with a dehydrating agent under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Isonicotinic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form isonicotinic acid.
Condensation Reactions: It can participate in condensation reactions with other carboxylic acids or anhydrides to form mixed anhydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like pyridine, are used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation Reactions: Other carboxylic acids or anhydrides, often with a catalyst like sulfuric acid.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Isonicotinic Acid: Formed from hydrolysis.
Mixed Anhydrides: Formed from condensation reactions.
Scientific Research Applications
Isonicotinic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of drugs, particularly those targeting bacterial infections.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Nicotinic Anhydride: Similar in structure but derived from nicotinic acid.
Picolinic Anhydride: An isomer with the carboxyl group at a different position on the pyridine ring.
Isonicotinic Acid Hydrazide: A derivative used as an antibiotic.
Uniqueness: Isonicotinic anhydride is unique due to its specific reactivity and applications in organic synthesis. Its ability to form amides and esters through nucleophilic substitution makes it a valuable reagent in the synthesis of various compounds. Additionally, its role in the development of pharmaceuticals and bioactive molecules highlights its importance in scientific research.
Properties
IUPAC Name |
pyridine-4-carbonyl pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-11(9-1-5-13-6-2-9)17-12(16)10-3-7-14-8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBIGZZHMAJXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)OC(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221078 | |
Record name | Isonicotinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7082-71-5 | |
Record name | 4-Pyridinecarboxylic acid, anhydride with 4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7082-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonicotinic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isonicotinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isonicotinic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Isonicotinic anhydride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPV5P3BG9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of preparing Isonicotinic Anhydride?
A1: While the provided abstract [] does not delve into the specific applications of this compound, it focuses on its preparation. This suggests that the compound likely serves as a crucial building block or intermediate in various chemical syntheses. Anhydrides, like this compound, are known for their reactivity and are often used to introduce specific functional groups into other molecules. Therefore, the ability to efficiently synthesize this compound is likely important for research and potentially for industrial applications involving the production of pharmaceuticals, polymers, or other valuable compounds.
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